![molecular formula C8H12N2 B183365 1-Azabicyclo[2.2.2]octan-3-carbonitril CAS No. 51627-76-0](/img/structure/B183365.png)
1-Azabicyclo[2.2.2]octan-3-carbonitril
Übersicht
Beschreibung
1-Azabicyclo[2.2.2]octane-3-carbonitrile is a structurally unique compound . It is a part of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
The synthesis of this compound has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
1-Azabicyclo[2.2.2]octane-3-carbonitrile contains total 23 bond(s); 11 non-H bond(s), 1 multiple bond(s), 1 triple bond(s), 3 six-membered ring(s), 1 tertiary amine(s) (aliphatic), and 1 nitrile(s) (aliphatic) .Wissenschaftliche Forschungsanwendungen
Synthese von Tropanalkaloiden
Tropanalkaloide: sind eine Klasse von Chemikalien mit verschiedenen biologischen Aktivitäten, und das 8-Azabicyclo[3.2.1]octan-Gerüst ist zentral für ihre Struktur . Die Verbindung 1-Azabicyclo[2.2.2]octan-3-carbonitril kann in der stereoselektiven Synthese dieser Alkaloide verwendet werden, die aufgrund ihrer Bioaktivität in der medizinischen Forschung und in pharmazeutischen Anwendungen von Bedeutung sind.
Pharmazeutische Verbindung Cyclobutylisierung
In der pharmazeutischen Chemie kann die Einführung kleiner gespannter Ringe wie Cyclobutane die dreidimensionale Form von Molekülen verbessern, was für die Wirkstoffforschung von Vorteil ist . Die fragliche Verbindung kann an Reaktionen teilnehmen, die zur Bildung von Cyclobutanen führen, was zur Entwicklung neuer Pharmazeutika mit verbessertem klinischen Erfolg beiträgt.
Organische Synthese
Die einzigartige Struktur von this compound macht es zu einem wertvollen Zwischenprodukt in der organischen Synthese. Es kann verwendet werden, um komplexe molekulare Architekturen zu konstruieren, einschließlich stickstoffhaltiger Heterocyclen, die in einer Vielzahl von natürlichen und synthetischen Produkten vorkommen .
Materialwissenschaft
In der Materialwissenschaft kann die Verbindung zur Entwicklung neuer Materialien mit spezifischen elektronischen, sterischen und konformationellen Eigenschaften beitragen. Seine Einarbeitung in Materialien könnte zur Schaffung neuartiger Polymere oder Verbundwerkstoffe mit einzigartigen Eigenschaften führen .
Analytische Chemie
In der analytischen Chemie kann this compound als Standard oder Reagenz in verschiedenen analytischen Methoden verwendet werden. Seine gut definierte Struktur und seine Eigenschaften ermöglichen seinen Einsatz bei der Kalibrierung von Instrumenten und der Entwicklung neuer analytischer Techniken .
Industrielle Anwendungen
Das Potenzial der Verbindung, spannungslösende Reaktionen zu induzieren, macht sie in der industriellen Chemie wertvoll, wo sie zur Synthese anderer chemischer Produkte oder Zwischenprodukte mit hoher Effizienz und Selektivität verwendet werden kann .
Wirkmechanismus
Target of Action
The primary target of 1-Azabicyclo[22It’s structurally related to the family of tropane alkaloids . These alkaloids are known to interact with various biological targets, displaying a wide array of interesting biological activities .
Mode of Action
The exact mode of action of 1-Azabicyclo[22Given its structural similarity to tropane alkaloids, it may share similar interactions with its targets .
Biochemical Pathways
The specific biochemical pathways affected by 1-Azabicyclo[22Tropane alkaloids, which share a similar structure, are known to influence various biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Azabicyclo[22Its boiling point is reported to be 95-100 °C (at 0.1 Torr), and it has a predicted density of 1.08±0.1 g/cm3 . These properties may influence its bioavailability.
Result of Action
The molecular and cellular effects of 1-Azabicyclo[22Tropane alkaloids, which share a similar structure, are known to have a wide array of interesting biological activities .
Eigenschaften
IUPAC Name |
1-azabicyclo[2.2.2]octane-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c9-5-8-6-10-3-1-7(8)2-4-10/h7-8H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSMHHPNBLZOLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80902750 | |
| Record name | NoName_3302 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80902750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51627-76-0 | |
| Record name | 1-azabicyclo(2.2.2)-octane, 3-cyano- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051627760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-1-dibenzo[b,d]furan-2-ylethanone](/img/structure/B183286.png)

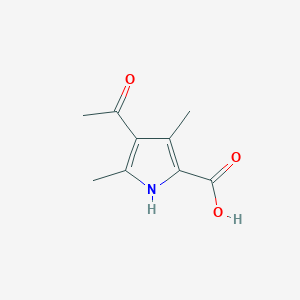
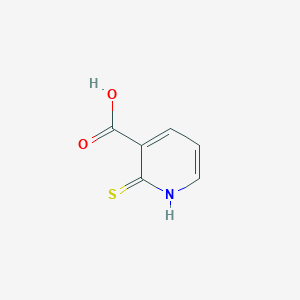

![4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one](/img/structure/B183294.png)
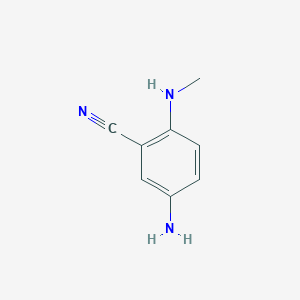
![N-[4-(hydrazinosulfonyl)phenyl]acetamide](/img/structure/B183299.png)
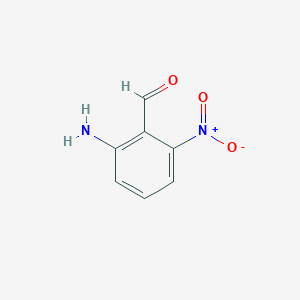
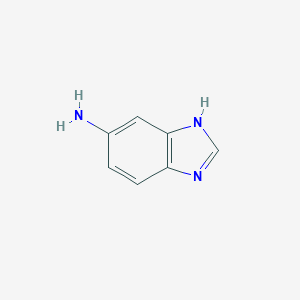
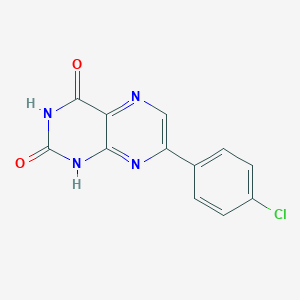

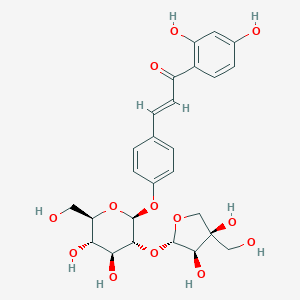
![1-Prop-2-enylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B183308.png)
